4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid

Descripción general

Descripción

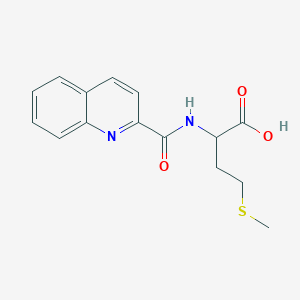

4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid is a complex organic compound that features a quinoline moiety, a formamido group, and a butanoic acid backbone

Métodos De Preparación

The synthesis of 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the formamido group and the butanoic acid chain. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.

Análisis De Reacciones Químicas

4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the quinoline or formamido groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the methylsulfanyl group, where nucleophiles can replace the sulfur atom.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down the formamido group and yielding corresponding amines and acids.

Aplicaciones Científicas De Investigación

Structural Information

- Molecular Formula : C15H16N2O3S

- SMILES : CSCCC(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1

- InChIKey : KOZNFOKLLSBCEU-UHFFFAOYSA-N

Medicinal Chemistry

4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid has been investigated for its potential therapeutic applications. Its structure suggests that it may interact with biological targets involved in various diseases, particularly those related to inflammation and cancer. The quinoline moiety is known for its pharmacological properties, including anti-cancer and anti-inflammatory effects.

Biochemical Research

The compound serves as a non-ionic organic buffering agent, particularly useful in cell culture applications. It maintains a stable pH range (6-8.5), which is crucial for the viability and functionality of cultured cells. This buffering capacity makes it valuable in experiments where pH stability is essential for enzyme activity or cellular processes .

Analytical Chemistry

Due to its unique structural properties, this compound can be utilized in analytical methods such as chromatography and mass spectrometry. Its predicted collision cross-section values indicate its potential utility in identifying and quantifying compounds in complex mixtures .

Data Table: Predicted Collision Cross Sections

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 305.09545 | 167.4 |

| [M+Na]+ | 327.07739 | 177.3 |

| [M+NH4]+ | 322.12199 | 173.8 |

| [M+K]+ | 343.05133 | 170.4 |

| [M-H]- | 303.08089 | 168.1 |

| [M+Na-2H]- | 325.06284 | 171.5 |

| [M]+ | 304.08762 | 169.2 |

Mecanismo De Acción

The mechanism of action of 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes, which is particularly useful in anticancer research. The formamido group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar compounds to 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid include:

4-(Methylsulfanyl)-2-(quinolin-2-ylamino)butanoic acid: Lacks the formamido group, which may affect its binding properties and biological activity.

4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)pentanoic acid: Features a longer carbon chain, potentially altering its solubility and reactivity.

4-(Ethylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid: The ethylsulfanyl group may influence the compound’s steric and electronic properties, leading to different reactivity and applications.

Actividad Biológica

4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid, also known by its CAS number 170488-18-3, is a compound of interest in various biological and pharmacological studies. This article discusses its biological activity, synthesis, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a small molecule scaffold that can modulate several biochemical pathways. Notably, it has been investigated for its potential effects on neurotransmitter systems, particularly in relation to cognitive enhancement.

Pharmacological Effects

- Cognitive Enhancement : Research indicates that compounds similar to this compound may enhance cognitive functions by modulating neurotransmitter release and receptor activity. This has implications for conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .

- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, which could be beneficial in reducing oxidative stress in cellular environments .

- Anti-inflammatory Effects : Preliminary data indicate that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

Study 1: Cognitive Enhancement Potential

A study published in Frontiers in Psychiatry explored the cognitive enhancement properties of various nootropic compounds, including derivatives of quinoline. The findings suggested that these compounds could improve memory and learning capabilities by affecting dopaminergic and glutamatergic pathways .

Study 2: Neuroprotective Effects

Research examining the neuroprotective effects of related compounds found that they could prevent neuronal apoptosis in models of neurodegeneration. This suggests a potential therapeutic role for this compound in neurodegenerative disorders .

Synthesis and Availability

This compound can be synthesized through various chemical methods involving the reaction of quinoline derivatives with formamides and butanoic acid derivatives. It is available from several chemical suppliers for laboratory use .

Propiedades

IUPAC Name |

4-methylsulfanyl-2-(quinoline-2-carbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-21-9-8-13(15(19)20)17-14(18)12-7-6-10-4-2-3-5-11(10)16-12/h2-7,13H,8-9H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZNFOKLLSBCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.